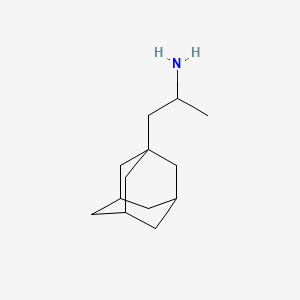

1-(1-Adamantyl)propan-2-amine

Description

Overview of Adamantane (B196018) Scaffolds in Contemporary Chemical Research

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, represents the smallest unit of a diamondoid structure. researchgate.net Its discovery and subsequent synthesis opened a new chapter in organic chemistry, focusing on polyhedral cage compounds. nih.govmdpi.com The adamantane scaffold is characterized by a unique, rigid, and highly symmetrical three-dimensional structure. researchgate.netpublish.csiro.au This cage-like framework is not only conformationally constrained but also possesses significant lipophilicity. researchgate.netscispace.com

In contemporary chemical research, particularly in medicinal chemistry and materials science, the adamantane moiety is utilized for several key reasons:

Rigid Scaffold: The rigid nature of the adamantane cage allows for the precise spatial orientation of functional groups. publish.csiro.aueui.eu This is a significant advantage in drug design, as it helps in optimizing the interaction between a molecule and its biological target. researchgate.netpublish.csiro.au

Lipophilicity: The high lipophilicity of adamantane enhances the ability of molecules to cross lipid membranes, which is a crucial factor for drugs targeting the central nervous system (CNS). eui.eu

Steric Bulk: The bulky nature of the adamantyl group can provide steric shielding to nearby functional groups, protecting them from metabolic degradation and thereby increasing the stability and plasma half-life of a drug. researchgate.netpublish.csiro.au

Three-Dimensionality: In an era where drug discovery is moving away from flat, two-dimensional molecules, the three-dimensional structure of adamantane offers a valuable scaffold to explore chemical space more effectively. publish.csiro.aueui.eupublish.csiro.au

The incorporation of adamantane into various molecular frameworks has led to the development of compounds with a wide range of applications, including antiviral, antidiabetic, and neuroprotective agents. nih.govnih.gov Its derivatives are also explored in materials science for creating high-performance polymers and nanomaterials due to their inherent stability and rigidity. researchgate.net

| Property | Description | Significance in Research |

|---|---|---|

| Structure | Tricyclic, cage-like hydrocarbon (C₁₀H₁₆) | Provides a rigid, symmetrical, and three-dimensional framework. researchgate.netpublish.csiro.au |

| Lipophilicity | High affinity for lipid environments | Enhances membrane permeability and bioavailability for CNS-targeting drugs. eui.eu |

| Stability | Conformationally rigid and chemically stable | Increases metabolic stability of drugs and thermal stability of materials. researchgate.netpublish.csiro.au |

Significance of Adamantyl-Containing Amines in Molecular Design and Exploration

The introduction of an amine group to the adamantane scaffold gives rise to aminoadamantanes, a class of compounds that has had a profound impact on medicinal chemistry. scispace.com The journey began with the discovery of amantadine (B194251) (1-aminoadamantane) in the 1960s, which was the first adamantane derivative to be used clinically as an antiviral agent against influenza A. nih.govmdpi.com This discovery spurred extensive research into the synthesis and biological activities of other aminoadamantane derivatives. scispace.commdpi.com

Adamantyl-containing amines are significant in molecular design for several reasons:

Pharmacophore Development: The amino group can act as a key pharmacophoric feature, capable of forming crucial hydrogen bonds and electrostatic interactions with biological targets like ion channels and receptors. nih.gov

Modulation of Physicochemical Properties: The combination of the lipophilic adamantane cage and the polar amine group creates amphiphilic molecules. This balance of properties is critical for receptor binding and can be fine-tuned by modifying either the adamantane core or the amine substituent. mdpi.com

Foundation for New Derivatives: Amantadine and its close analog, rimantadine (B1662185), have served as foundational structures for the development of a vast number of new derivatives. mdpi.comnih.gov Researchers have synthesized various analogs by introducing different substituents to the amine or the adamantane ring to explore structure-activity relationships (SAR) and to target a wider range of biological systems, including those resistant to the original drugs. nih.govmathnet.ru

The exploration of aminoadamantanes has extended beyond antiviral applications to areas such as neurodegenerative diseases, with memantine (B1676192) (an aminoadamantane derivative) being used in the treatment of Alzheimer's disease. researchgate.netnih.gov The unique properties of these compounds continue to make them attractive scaffolds for designing novel therapeutic agents. nih.govnih.gov

| Feature | Description | Example Application |

|---|---|---|

| Amphiphilicity | Combines a lipophilic adamantane cage with a polar amine group. | Interaction with ion channels in viral membranes. mdpi.comnih.gov |

| Structural Rigidity | The adamantane core provides a fixed orientation for the amine. | Precise positioning for receptor binding in CNS disorders. nih.govpublish.csiro.au |

| Chemical Modifiability | Amenable to substitution on both the adamantane and amine moieties. | Synthesis of derivatives to overcome drug resistance. nih.govmathnet.ru |

Research Context of 1-(1-Adamantyl)propan-2-amine (B1204864) within Aminoadamantane Chemistry

This compound is a specific aminoadamantane derivative that fits within the broader research context of exploring structural variations of the original aminoadamantane drugs. It is structurally related to rimantadine (α-methyl-1-adamantanemethylamine), but with a different arrangement of the side chain attached to the adamantane nucleus. nih.gov Specifically, this compound features a propane-2-amine chain attached at the 1-position of the adamantane cage.

The research interest in this compound and its analogs stems from the ongoing effort to understand the structure-activity relationships that govern the biological effects of aminoadamantanes. By systematically altering the linker between the adamantane cage and the amine group, chemists can probe how changes in size, shape, and flexibility affect interactions with molecular targets.

The synthesis of this compound typically starts from 1-adamantylpropan-2-one. sci-hub.seresearchgate.net This ketone intermediate can be subjected to various amination reactions to yield the final amine product. The existence of related structures like 1-(1-adamantyl)propan-1,2-diamine in the scientific literature further highlights the research focus on modifying the propyl chain to introduce additional functional groups, potentially leading to new binding interactions or altered pharmacological profiles. researchgate.netresearchgate.net

The study of this compound and its isomers, such as 1-(1-Adamantyl)propan-1-amine, contributes to the fundamental understanding of how the spatial arrangement of the amine relative to the bulky adamantyl group influences its chemical and biological properties. scbt.com This knowledge is crucial for the rational design of new adamantane-based compounds with potentially improved efficacy or novel therapeutic applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₃N | chembk.com |

| Molecular Weight | 193.33 g/mol | chembk.com |

| CAS Number | 39978-69-3 | chemicalbook.com |

| IUPAC Name | 1-(Adamantan-1-yl)propan-2-amine | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h9-12H,2-8,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRZEBNCIWGCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC12CC3CC(C1)CC(C3)C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960474 | |

| Record name | 1-(Adamantan-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56558-33-9, 39978-69-3 | |

| Record name | Adamantylamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Adamantan-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Stereochemical Considerations for 1 1 Adamantyl Propan 2 Amine

Systematic IUPAC Naming and Structural Representation

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-(adamantan-1-yl)propan-2-amine . nih.gov This name is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the amine group. The propane (B168953) chain is numbered to give the amine group the lowest possible locant, which is 2. The adamantane (B196018) cage is treated as a substituent attached to the first carbon of the propane chain. The systematic name for the adamantane cage itself is tricyclo[3.3.1.13,7]decane. wikipedia.org

The structural representation of 1-(1-Adamantyl)propan-2-amine (B1204864) consists of a tricyclic adamantane nucleus bonded to a propane chain at one of its bridgehead carbons (position 1). The amine group (-NH2) is attached to the second carbon of this propane chain.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Systematic IUPAC Name | 1-(adamantan-1-yl)propan-2-amine |

| CAS Number | 39978-69-3 (for hydrochloride) sigmaaldrich.com |

| Molecular Formula | C13H23N |

| Molecular Weight | 193.33 g/mol nih.gov |

Chirality and Stereoisomeric Configurations

A key stereochemical feature of this compound is the presence of a chiral center. Chirality arises in a molecule that is non-superimposable on its mirror image. libretexts.orglumenlearning.com The source of chirality in this compound is the second carbon atom of the propane chain (C2). This carbon is bonded to four different groups: a methyl group (-CH3), a hydrogen atom (-H), an amino group (-NH2), and a 1-(1-adamantyl)methyl group (-CH2-C10H15).

Due to this stereocenter, this compound can exist as a pair of enantiomers, which are mirror images of each other. These enantiomers are designated as (R)-1-(1-adamantyl)propan-2-amine and (S)-1-(1-adamantyl)propan-2-amine, based on the Cahn-Ingold-Prelog priority rules. The (2S) enantiomer of this compound is specifically documented in chemical databases like PubChem. nih.gov

The presence of a single chiral center means that the compound will have 2n = 21 = 2 possible stereoisomers. libretexts.org These stereoisomers, the (R) and (S) enantiomers, will have identical physical properties such as melting point and boiling point, but they will rotate plane-polarized light in opposite directions.

Conformational Analysis and Molecular Geometry

The conformational analysis of this compound is largely dictated by the rigid and sterically demanding nature of the adamantane cage. Adamantane itself is a highly stable, strain-free molecule composed of three fused cyclohexane rings in the chair conformation. wikipedia.org This rigidity is imparted to the rest of the molecule.

The bond connecting the adamantane cage to the propane side chain is a single bond, allowing for rotation. However, the bulky nature of the adamantane group will significantly influence the preferred conformations of the propan-2-amine side chain. The molecule will likely adopt a conformation that minimizes steric hindrance between the large adamantane group and the substituents on the chiral carbon.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(1-Adamantyl)propan-2-amine (B1204864)

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the formation of the amine group from a ketone precursor or the construction of the adamantyl-propane skeleton from simpler starting materials.

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. wikipedia.orgkanto.co.jp This process typically involves the reaction of a ketone or aldehyde with an amine in a one-pot synthesis to form an intermediate imine, which is then reduced to the final amine without isolation. wikipedia.orgchemistrysteps.com

The direct precursor for this compound via this route is 1-(1-adamantyl)propan-2-one. google.comlookchem.com The synthesis involves the reaction of this ketone with a source of ammonia (B1221849), such as ammonium (B1175870) chloride or ammonium acetate, to form the corresponding imine. This intermediate is subsequently reduced to the primary amine. chemistrysteps.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to not reduce the starting ketone but are reactive towards the protonated imine (iminium ion). masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable method. wikipedia.org

The general reaction proceeds as follows:

Imine Formation: The ketone, 1-(1-adamantyl)propan-2-one, reacts with ammonia under weakly acidic conditions. The nitrogen of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a C=N double bond, yielding an imine. masterorganicchemistry.comlibretexts.org

Reduction: The imine is reduced in situ. Hydride reagents like NaBH₃CN deliver a hydride ion to the carbon of the C=N bond, which is then protonated to yield the final primary amine. chemistrysteps.commasterorganicchemistry.com

Table 1: Reagents for Reductive Amination of 1-(1-Adamantyl)propan-2-one

| Amine Source | Reducing Agent | Typical Conditions | Reference |

|---|---|---|---|

| Ammonia (NH₃) or Ammonium Salt (e.g., NH₄OAc) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol solvent, slightly acidic pH | chemistrysteps.commasterorganicchemistry.com |

| Ammonia (NH₃) or Ammonium Salt (e.g., NH₄Cl) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) solvent | masterorganicchemistry.com |

| Ammonia (NH₃) | Hydrogen (H₂) with Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni) | Elevated pressure and temperature | wikipedia.org |

Alternative synthetic strategies involve building the molecule from adamantane (B196018) or its functionalized derivatives.

One documented approach begins with the Friedel-Crafts alkylation of adamantane using propylene (B89431) oxide in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). vulcanchem.com This reaction forms an alcohol intermediate, which is then converted to the amine. The amination step can be followed by hydrochloride salt formation to yield the final product. vulcanchem.com Critical parameters for this synthesis include low temperatures (0–4°C) to stabilize intermediates. vulcanchem.com

Another versatile method starts with the halogenation of adamantane, typically at the bridgehead position, to produce 1-bromoadamantane (B121549). nih.gov From this key intermediate, the propan-2-amine side chain can be constructed. For instance, a plausible route involves the reaction of 1-bromoadamantane with a suitable three-carbon unit, followed by functional group manipulations to introduce the amine. A Ritter-type reaction, where an alcohol or alkene is reacted with a nitrile in the presence of strong acid, can also be employed to form an N-substituted amide, which is then hydrolyzed to the primary amine. ijpsr.com

Synthesis from the corresponding alcohol, 2-(1-adamantyl)propan-2-ol, is also conceivable. This tertiary alcohol can be synthesized via a Grignard reaction between 1-adamantylmagnesium bromide (prepared from 1-bromoadamantane) and acetone. The resulting alcohol could then be converted to the amine, for example, by dehydration to the alkene followed by hydroamination, or via conversion to a leaving group and subsequent nucleophilic substitution with an amine equivalent.

Derivatization Reactions of the Amine Moiety

The primary amine group in this compound is a reactive site that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

As a primary amine, this compound can be readily alkylated or acylated. evitachem.com

N-Alkylation involves the reaction of the amine with alkyl halides to form secondary or tertiary amines. However, direct alkylation can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled method is reductive amination with an aldehyde or ketone, as described in section 3.2.2.

N-Acylation is the reaction of the amine with acylating agents like acyl chlorides or acid anhydrides to form amides. evitachem.com This reaction is generally high-yielding and straightforward. For example, reacting this compound with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative, N-(1-(1-adamantyl)propan-2-yl)acetamide. A related synthesis is the Ritter reaction, where 1-bromoadamantane can be reacted directly with acetylamide and sulfuric acid to form N-(1-adamantyl)acetamide, which upon hydrolysis gives the primary amine amantadine (B194251). ijpsr.com A similar strategy could be adapted for the propanamine analogue.

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagent Class | Product Class | Example Reagent |

|---|---|---|---|

| N-Acylation | Acyl Halides, Acid Anhydrides | Amides | Acetyl Chloride, Benzoyl Chloride |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamides | 2-chloro-5-nitrobenzenesulfonyl chloride vulcanchem.com |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Methyl Iodide |

This compound readily reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of water. libretexts.orgnumberanalytics.com The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group of the hemiaminal intermediate to facilitate its departure as water, but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. libretexts.org

The general mechanism involves several steps:

Nucleophilic attack of the amine on the carbonyl.

Proton transfer to form a neutral carbinolamine intermediate.

Protonation of the hydroxyl group.

Elimination of water to form an iminium ion.

Deprotonation to give the neutral imine. libretexts.orglibretexts.org

The resulting C=N bond of the imine can be reduced using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com This two-step sequence of imine formation followed by reduction is the basis for reductive amination (or reductive alkylation) and is a powerful method for preparing N-substituted (secondary) amines in a controlled manner. masterorganicchemistry.com

Functionalization and Modification of the Adamantane Core

The adamantane cage itself is a robust hydrocarbon framework, but it can be functionalized under specific conditions. nih.gov Its C-H bonds have high bond dissociation energies, making radical reactions a key strategy for modification. nih.gov

Functionalization occurs preferentially at the four equivalent tertiary bridgehead positions (C1, C3, C5, C7) over the twelve equivalent secondary methylene (B1212753) positions. nih.govnih.gov This selectivity is due to the greater stability of the tertiary carbocation or radical intermediate formed at the bridgehead. nih.gov

Common functionalization reactions include:

Halogenation: Direct bromination with elemental bromine can introduce a bromine atom at a bridgehead position.

Hydroxylation/Carboxylation: Radical-based methods can introduce hydroxyl or carboxyl groups onto the cage. For instance, using O-centered radicals can lead to adamantanol products. nih.gov

While these reactions are well-established for the parent adamantane molecule, performing them on a substituted adamantane like this compound presents challenges. The existing side chain can influence the reaction's regioselectivity, and the reactive amine group would likely need to be protected (e.g., as an amide) before attempting to modify the adamantane core to prevent unwanted side reactions.

Table 3: Potential Functionalization Reactions of the Adamantane Core

| Reaction Type | Reagents | Preferential Position | Product Functional Group | Reference |

|---|---|---|---|---|

| Bromination | Br₂ or other brominating agents | Bridgehead (tertiary) | Bromo (-Br) | nih.gov |

| Hydroxylation | Peroxides, Photoexcited ketones | Bridgehead (tertiary) | Hydroxyl (-OH) | nih.gov |

Carbocation Chemistry and Adamantylation Reactions

The formation of the 1-adamantyl cation is a cornerstone of adamantane chemistry and a primary route for introducing the adamantyl moiety onto other molecules. acs.org This carbocation is exceptionally stable due to the rigid, strain-free, tricycle[3.3.1.1^3,7]decane structure. acs.orgallen.in The positive charge is located at a tertiary bridgehead carbon, and the cage-like structure prevents the typical rearrangements, such as hydride or alkyl shifts, that are common in other carbocations. numberanalytics.com This stability allows for its generation under various acidic conditions, which is then followed by reaction with a suitable nucleophile. numberanalytics.comrsc.org

In the context of synthesizing this compound, adamantylation reactions often proceed via the 1-adamantyl cation. researchgate.net A common strategy involves the reaction of a 1-haloadamantane, such as 1-bromoadamantane, or 1-adamantanol (B105290) with a Lewis acid or a strong protic acid to generate the 1-adamantyl cation. rsc.orgacs.org This electrophilic species can then react with a propylene equivalent or a propanamine derivative. For instance, a Friedel-Crafts type alkylation of an appropriate substrate with a propylene derivative in the presence of a Lewis acid like aluminum chloride can be envisioned. vulcanchem.com

The general mechanism involves the formation of the adamantyl cation, which then acts as a potent electrophile. allen.in

Table 1: Methods for Generating the 1-Adamantyl Cation

| Precursor | Reagent/Catalyst | Description |

| 1-Haloadamantane | Lewis Acids (e.g., AlCl₃) | The Lewis acid facilitates the departure of the halide ion, forming the stable 1-adamantyl cation. vulcanchem.com |

| 1-Adamantanol | Strong Acids (e.g., H₂SO₄, TfOH) | Protonation of the hydroxyl group followed by loss of water generates the carbocation. researchgate.netacs.org |

| Adamantane | Electrophilic Media | In strongly acidic or electrophilic media, hydride abstraction from the bridgehead position can lead to the formation of the 1-adamantyl cation. rsc.org |

Electrophilic Substitutions on Substituted Adamantanes

Once the adamantane core is functionalized, further electrophilic substitutions can be challenging due to the deactivating nature of many substituents. rsc.org However, the introduction of the propan-2-amine side chain at the 1-position influences the reactivity of the remaining bridgehead positions (3, 5, and 7). The electron-donating or withdrawing nature of the side chain can affect the ease of subsequent electrophilic attacks.

Further functionalization at other bridgehead positions of a 1-substituted adamantane would also proceed via a carbocationic intermediate at that position. The relative stability of these secondary carbocations is lower than the initial tertiary carbocation, often requiring more forcing conditions. acs.org

Transition Metal-Catalyzed Amination Approaches (e.g., Palladium Catalysis)

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, have become a powerful tool for forming carbon-nitrogen bonds. mdpi.com In the synthesis of adamantane-containing amines, palladium-catalyzed amination (Buchwald-Hartwig amination) offers a versatile alternative to classical methods. mdpi.comresearchgate.netresearchgate.net

This approach typically involves the reaction of an adamantyl halide or triflate with an appropriate amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, one could envision the coupling of 1-haloadamantane with propan-2-amine.

The catalytic cycle generally involves:

Oxidative addition of the adamantyl halide to the Pd(0) complex.

Formation of a palladium-amido complex.

Reductive elimination to yield the desired this compound and regenerate the Pd(0) catalyst.

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as BINAP or DavePhos often being employed to facilitate the catalytic cycle, especially with sterically hindered substrates like adamantyl derivatives. mdpi.com

Table 2: Components of a Typical Palladium-Catalyzed Amination

| Component | Example | Role in Reaction |

| Palladium Precursor | Pd(dba)₂ | Source of the active Pd(0) catalyst. mdpi.com |

| Ligand | BINAP, DavePhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. mdpi.com |

| Base | Sodium tert-butoxide | Deprotonates the amine and facilitates the formation of the palladium-amido complex. mdpi.com |

| Substrates | 1-Haloadamantane, Propan-2-amine | The coupling partners for the C-N bond formation. |

Chemo- and Regioselectivity in Synthetic Pathways

Achieving chemo- and regioselectivity is a critical consideration in the synthesis of specifically substituted adamantanes like this compound.

Regioselectivity: The inherent reactivity of the bridgehead (tertiary) C-H bonds in adamantane is significantly higher than that of the methylene (secondary) C-H bonds in electrophilic reactions. rsc.org This strong preference for substitution at the 1, 3, 5, and 7 positions ensures high regioselectivity in the initial functionalization of the adamantane cage. When starting with adamantane itself, the reaction to form a 1-substituted adamantane is highly favored. rsc.org If a 1-substituted adamantane is further functionalized, the substitution will occur at another available bridgehead position. researchgate.net

Chemoselectivity: In transition metal-catalyzed reactions, chemoselectivity can be controlled by the choice of catalyst and reaction conditions. For instance, in a molecule with multiple reactive sites, a palladium catalyst can be chosen to selectively form the C-N bond over other potential side reactions. The steric hindrance of the adamantyl group can also play a role in directing the outcome of a reaction. For example, in the palladium-catalyzed amination of dihaloarenes with adamantyl-containing amines, selective mono-amination can often be achieved due to the bulk of the adamantyl group hindering a second amination step. mdpi.com

In multi-step syntheses, protecting group strategies are often employed to ensure chemoselectivity. For the synthesis of this compound, the amine functionality might be introduced in a protected form or at a late stage in the synthesis to avoid undesired side reactions.

Structure Activity Relationship Sar Investigations and Molecular Design Principles

Impact of Adamantyl Moiety Modifications on Chemical and Biological Activity

The adamantyl group is a key pharmacophoric element, and its modification can profoundly impact the biological profile of a compound. pensoft.net Its bulk and lipophilicity are often exploited to enhance binding to hydrophobic pockets in target proteins and to improve pharmacokinetic properties. publish.csiro.au

The diamondoid series, which includes adamantane (B196018), diamantane (C₁₄H₂₀), and triamantane (B83405) (C₁₈H₂₄), offers a systematic way to increase the size and lipophilicity of the cage structure. pensoft.netresearchgate.net While these larger diamondoids are less common in drug design due to synthetic challenges, their study provides valuable insights into the spatial requirements of binding sites. uni-giessen.de

Research on viral ion channels has shown that increasing the cage size from adamantane to diamantane or triamantane can be detrimental to activity. For instance, in the M2 proton channel of the influenza virus, the larger cage structures may result in incomplete entry into the channel, thereby reducing or abolishing the blocking effect. uni-giessen.de This suggests that the binding pocket has strict steric limitations. However, in other applications, such as materials science, the incorporation of diamantane into polymers has been shown to improve thermal stability compared to adamantane-based polymers. nih.gov

The biological activity of amine derivatives of these higher diamondoids is an area of ongoing research. Studies on 1,6-diaminodiamantane (B14274826) have reported antitumor and antibacterial activity, indicating that larger diamondoid scaffolds can be successfully incorporated into biologically active molecules. nih.gov

Table 1: Comparative Effects of Adamantane and Higher Diamondoid Analogues

| Diamondoid Moiety | Key Structural Feature | Impact on Biological/Chemical Property | Reference |

| Adamantane | C₁₀H₁₆ cage | Effective viral ion channel blocker. | uni-giessen.de |

| Diamantane | C₁₄H₂₀ cage (two fused adamantane units) | Reduced or abolished activity in some viral ion channels due to steric hindrance. uni-giessen.de Improved thermal stability in polymers. nih.gov | uni-giessen.denih.gov |

| Triamantane | C₁₈H₂₄ cage (three fused adamantane units) | Can cause incomplete entry into binding pockets, leading to loss of activity. uni-giessen.de | uni-giessen.de |

The linker connecting the adamantane cage to the pharmacophoric amine group plays a critical role in orienting the molecule within the binding site. Modifying its length and composition is a key strategy in drug optimization.

Linker Length: Studies on various adamantane derivatives have shown that the length of the alkyl linker is crucial for activity. For example, in a series of isoselenocyanate derivatives, elongating the linker between the adamantane moiety and the functional group led to an increase in antiproliferative activity. semanticscholar.org Conversely, in a study of adamantane-indole urea (B33335) derivatives, introducing an n-alkyl group with more than three carbon atoms was unfavorable for antiproliferative properties. rsc.org This highlights that an optimal linker length exists, which is dependent on the specific biological target. The propane (B168953) linker in 1-(1-adamantyl)propan-2-amine (B1204864) itself represents an extension from the simple methyl linker of rimantadine (B1662185).

Linker Composition: Replacing a simple alkyl linker with other groups, such as a phenyl ring or a gem-dimethyl group (CMe₂), can significantly alter a compound's properties.

Phenyl Linker: The introduction of a phenyl ring as a linker can enhance binding through additional hydrophobic or π-stacking interactions. researchgate.net In the development of trypanocidal agents, incorporating a phenyl ring between the adamantane core and the active side chain was shown to enhance activity and selectivity. researchgate.net However, in other cases, such as for certain GluN2B antagonists, the direct substitution of a phenyl ring for an adamantane moiety was detrimental to activity, suggesting that the binding pocket does not favor sterically bulky groups and may rely on specific aromatic interactions. publish.csiro.au

CMe₂ Linker: The introduction of a gem-dimethyl group (CMe₂) on the linker can introduce steric bulk, which may either enhance binding by filling a hydrophobic pocket or decrease it through steric clashes. In the synthesis of adamantyl ureas for treating tuberculosis, a secondary carbon-linked adamantyl phenyl urea was found to be 40-fold more active than the tertiary carbon-linked adamantyl analog, indicating that the additional methyl group (part of a CMe₂ equivalent) near the adamantane core can influence activity. frontiersin.org The synthesis of 2,2-dimethyl-1-adamantanol has been reported, providing a key intermediate for creating amantadine (B194251) derivatives with a CMe₂ linker for further biological evaluation. nih.gov

Table 2: Influence of Linker Modification on the Activity of Adamantane Derivatives

| Linker Type | Example Compound Class | Observed Effect on Activity | Reference |

| Propane | This compound | Foundational structure with established biological activity. | |

| Phenyl | 1-(4-Phenyl)adamantane derivatives | Enhanced trypanocidal activity and selectivity. | researchgate.net |

| CMe₂ (as part of a larger structure) | Adamantyl phenyl ureas | A tertiary carbon linkage (akin to CMe₂) was less active than a secondary one. | frontiersin.org |

| Varying Alkyl Length | Adamantane isoselenocyanates | Elongation of the linker increased antiproliferative activity. | semanticscholar.org |

Role of Amine Substitutions in Defining Molecular Interactions

The amine group of this compound is a critical site for interaction with biological targets, often forming hydrogen bonds or salt bridges. Modifications at this site can dramatically alter the compound's pharmacological profile.

The degree of substitution on the nitrogen atom (primary, secondary, or tertiary) affects its basicity, nucleophilicity, and steric profile, all of which are critical for molecular interactions.

Primary Amines (R-NH₂): The parent compound, this compound, is a primary amine. This configuration allows for the formation of multiple hydrogen bonds and provides a less sterically hindered profile for entering binding pockets.

Secondary Amines (R-NHR'): N-alkylation to form secondary amines often leads to a decrease in activity. In studies of amantadine analogues, increasing the size of the N-substituent generally diminished antiviral activity. nih.gov However, in some contexts, specific N-substitutions can be beneficial. For instance, in a series of adamantyl antiestrogens, certain secondary amides showed superior efficacy compared to their tertiary counterparts. nih.gov

Tertiary Amines (R-NR'R''): Further alkylation to tertiary amines often continues the trend of decreased activity, likely due to increased steric hindrance that prevents optimal binding. nih.gov In a study on anticancer bisaminoquinolines, the methylation status (primary vs. secondary vs. tertiary) of the central nitrogen atom was a key determinant of biological activity. nih.gov

Table 3: Effect of Amine Substitution on the Biological Activity of Adamantane Derivatives

| Amine Type | General Observation | Example | Reference |

| Primary | Often the most potent due to optimal hydrogen bonding and minimal steric hindrance. | Amantadine, this compound | nih.gov |

| Secondary | Activity often decreases with increasing N-substituent size. | N-ethyl amantadine showed reduced antiviral potency. | nih.gov |

| Tertiary | Generally shows the lowest activity due to steric bulk. | N,N-dimethyl amantadine derivatives often have diminished activity. | nih.gov |

Modifying the three-carbon linker itself can also fine-tune the compound's activity by altering its shape and electronic properties. The most well-known example is rimantadine, which is α-methyl-1-adamantanemethylamine, structurally similar to this compound. The methyl group on the carbon alpha to the amine in rimantadine leads to a tenfold greater antiviral activity compared to amantadine. researchgate.net This suggests that the methyl group provides a beneficial steric interaction within the M2 ion channel.

Further substitutions on the propane chain can be explored to probe the binding site. For example, adding larger alkyl groups or functional groups with different electronic properties (e.g., hydroxyl, fluoro) would modulate the compound's polarity and steric bulk. Studies on adamantane derivatives with amino acid residues have shown that those with short, non-polar aliphatic side chains tend to have good antiviral activity, while those with bulkier or charged groups (like guanidine) show lower or no activity. shd-pub.org.rsrsc.org This indicates a delicate balance between size, shape, and polarity for optimal interaction.

Comprehensive Analysis of Steric and Electronic Effects on Ligand-Target Recognition

The biological activity of this compound and its analogues is ultimately governed by a combination of steric and electronic effects that dictate how the ligand recognizes and binds to its target. frontiersin.orgnih.gov

Steric Effects: The adamantane cage itself is a major contributor to the steric profile of these molecules. pensoft.net Its rigid, bulky nature can either be advantageous, by filling a large hydrophobic pocket and restricting conformational freedom, or detrimental, if the binding site is too small. publish.csiro.au The importance of steric fit is highlighted by the reduced activity of larger diamondoid analogues in some targets. uni-giessen.de Similarly, substitutions on the amine or the propane linker introduce steric bulk that must be accommodated by the receptor. The observation that N-alkylation often reduces activity points to a sterically constrained environment around the amine binding site. nih.gov

Electronic Effects: The electronic properties of the molecule, primarily centered around the amine group and any substituents, are crucial for forming non-covalent interactions. The basicity of the amine group, which is influenced by inductive effects from alkyl groups, determines its protonation state at physiological pH and its ability to act as a hydrogen bond donor. frontiersin.org When a phenyl linker is used, the electronic nature of substituents on the ring can modulate the molecule's interaction with the target. For example, in some series, electron-withdrawing groups on a phenyl ring have been shown to enhance anticancer activity compared to electron-donating groups, suggesting that modulating the electronic landscape of the molecule can fine-tune its binding affinity.

In essence, the design of potent this compound-based ligands requires a careful balancing of these steric and electronic factors to achieve optimal complementarity with the target's binding site.

Considerations of Lipophilicity for In Vitro and Ex Vivo System Distribution

The distribution of a chemical compound within biological systems is fundamentally governed by its physicochemical properties, with lipophilicity being a paramount factor. Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), dictates a molecule's ability to partition between a lipidic (non-polar) environment and an aqueous (polar) one. This characteristic is critical for predicting how a compound like this compound and its analogues will behave in experimental settings, influencing their absorption, membrane permeability, and accumulation in various tissues or cellular compartments. nih.gov The adamantane moiety, a rigid and bulky hydrocarbon cage, is renowned for significantly increasing the lipophilicity of molecules into which it is incorporated. nih.govmdpi.com This feature has earned it the moniker of a "lipophilic bullet," capable of enhancing the interaction of compounds with lipid-rich environments such as cell membranes. researchgate.netresearchgate.net

In the context of molecular design, the adamantane group is frequently introduced into pharmacologically active molecules to improve their pharmacokinetic profiles by modulating lipophilicity. publish.csiro.aunih.gov The unique, three-dimensional structure of adamantane allows it to interact favorably with lipophilic binding sites and facilitates easier passage across cellular membranes. publish.csiro.aunih.gov This enhanced membrane permeation is a direct consequence of its lipophilic character and is a key determinant of a compound's distribution in both in vitro and ex vivo models. tandfonline.com Research has shown that the inclusion of an adamantyl group can increase a molecule's log P value by approximately 3.1 log units, a substantial enhancement that influences its biological distribution. researchgate.net

The distribution of adamantane-containing compounds has been observed directly in in vitro systems such as liposomes. Studies have demonstrated that due to their lipophilic nature, adamantyl moieties are accommodated within the lipid core of the liposome (B1194612) bilayer. nih.gov This behavior positions the adamantane structure as a stable anchor within the membrane, while other parts of the molecule may be exposed to the aqueous surroundings. nih.gov This anchoring effect is a clear illustration of how lipophilicity drives the distribution of these compounds into lipid-rich micro-environments.

Modulating the lipophilicity of adamantane derivatives allows for fine-tuning their distribution. Structure-activity relationship (SAR) studies on various adamantane-based compounds reveal that even minor chemical modifications can alter their lipophilicity and, consequently, their biological activity and distribution patterns. nih.gov For instance, in a series of betulin (B1666924) derivatives, the replacement of a hydroxyl group with acyl substituents led to an observable increase in lipophilicity. mdpi.com Similarly, for other derivatives, substitutions on the adamantane ring itself were found to improve solubility and modify the partition coefficient, thereby affecting their distribution. researchgate.net This principle allows medicinal chemists to strategically design molecules with optimized distribution characteristics for specific biological targets. publish.csiro.au The inherent lipophilicity of the adamantane scaffold ensures that derivatives like this compound have a strong propensity to cross biological membranes and distribute into lipid environments, a critical consideration for their interaction with cellular and tissue-based systems. researchgate.netmdpi.com

Lipophilicity Data for Adamantane Derivatives

The following table presents calculated logP (ClogP) values for this compound and related adamantane compounds to illustrate the impact of the adamantane cage and other structural features on lipophilicity.

| Compound Name | Structure | ClogP |

| Adamantane |  | 2.88 |

| Amantadine (1-Adamantylamine) |  | 2.45 |

| Rimantadine (1-(1-Adamantyl)ethanamine) |  | 3.03 |

| This compound |  | 3.42 |

Note: ClogP values are computationally estimated and serve as a standardized measure of lipophilicity. Actual experimental values (logP) may vary. The structures are provided for illustrative purposes.

Mechanistic Elucidation of Molecular Interactions

Ligand-Target Binding Kinetics and Thermodynamics

The association rate constant (k_on) describes how quickly a ligand binds to its target, while the dissociation rate constant (k_off) measures how quickly the ligand-target complex falls apart. excelleratebio.com Electrophysiological studies on derivatives of 1-(1-Adamantyl)propan-2-amine (B1204864) have quantified these rates for the wild-type (WT) M2 channel and its common drug-resistant mutant, S31N.

A study involving an N-((2-hydroxy-4-methoxy)benzyl) derivative of this compound (referred to as compound 2 in the study) demonstrated that it strongly blocks proton currents in the M2 WT channel. chemrxiv.org This effective block is characterized by a fast association rate constant (k_on) and a slow dissociation rate constant (k_off), indicating that the molecule binds quickly and remains bound for a significant duration. chemrxiv.org

Conversely, the binding kinetics to the amantadine-resistant S31N mutant channel are markedly different. For this mutant, there is a significant reduction in the association rate and a substantial increase in the dissociation rate. ub.edu Specifically, kinetic analysis revealed a 5- to 10-fold reduction in k_on and a 10- to 30-fold increase in k_off compared to effective blockers of the S31N channel. ub.edu This "slow on, fast off" kinetic profile results in poor target engagement and explains the lack of efficacy against the resistant strain at the molecular level. ub.edu

Table 1: Binding Kinetics of an N-benzylated derivative of this compound against Influenza M2 Channels

| Target Channel | Association Rate (k_on) | Dissociation Rate (k_off) | Kinetic Profile |

|---|---|---|---|

| M2 WT | Fast | Slow | Favorable for strong channel block. chemrxiv.org |

| M2 S31N | Reduced (5-10x) | Increased (10-30x) | Unfavorable; "slow on, fast off". ub.edu |

Comparative studies using Surface Plasmon Resonance (SPR) have determined the binding affinities for the parent adamantanes, amantadine (B194251) and rimantadine (B1662185), against various M2 channel constructs. These studies confirm high-affinity binding to the wild-type channel and a loss of affinity for the S31N and V27A resistant mutants. anu.edu.au

Computational methods, such as Molecular Mechanics - Poisson Boltzmann Surface Area (MM-PBSA) calculations, have been used to estimate the binding free energy (ΔG). chemrxiv.org These calculations for derivatives of this compound suggest that the binding orientation within the channel pore is a key determinant of affinity. chemrxiv.org Furthermore, potential of mean force (PMF) calculations have been employed to map the free energy profile as the drug molecule enters the M2 channel pore from the surrounding lipid bilayer. nih.gov These simulations revealed that while the binding site deep within the pore is thermodynamically favorable (by ~7 kcal/mol), it is protected by a significant kinetic barrier of approximately 10 kcal/mol, which the drug must overcome to bind. nih.gov

Mechanistic Pathways of Chemical Reactions Involving the Compound

The chemical reactivity of this compound is primarily dictated by the interplay between its bulky, rigid adamantane (B196018) cage and its nucleophilic primary amine group. The mechanistic pathways of its reactions are characteristic of sterically hindered primary amines and often involve the unique electronic and steric properties of the adamantyl substituent. Key chemical transformations include its synthesis via nucleophilic substitution and its subsequent reactions such as oxidation and N-alkylation.

Synthesis Pathways

The formation of this compound can be achieved through several mechanistic routes, most commonly involving the formation of a carbon-carbon or carbon-nitrogen bond attached to the adamantane core.

One prevalent mechanistic pathway is nucleophilic substitution . This synthesis typically begins with an adamantane derivative bearing a suitable leaving group, such as 1-bromoadamantane (B121549). The mechanism proceeds as follows:

Nucleophilic Attack: The synthesis involves the reaction of the halogenated adamantane with an appropriate amine, such as 2-aminopropane. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the adamantane cage that is bonded to the halogen.

Transition State Formation: A transition state is formed where a new C-N bond is partially formed, and the C-Br bond is partially broken.

Leaving Group Departure: The halogen atom departs as a halide ion (e.g., Br⁻), resulting in the formation of a protonated amine intermediate.

Deprotonation: A base, which can be a second molecule of the amine reactant, removes a proton from the nitrogen atom to yield the final product, this compound, and an ammonium (B1175870) salt. studymind.co.uk

Another synthetic approach involves a Friedel-Crafts alkylation followed by amination . vulcanchem.com

Carbocation Formation: A Lewis acid catalyst (e.g., AlCl₃) facilitates the reaction between adamantane and an alkylating agent like propylene (B89431) oxide. This generates a stable tertiary adamantyl carbocation.

Alkylation: The carbocation is attacked by the nucleophilic propylene oxide, leading to an intermediate.

Amination: The resulting intermediate undergoes subsequent amination steps, which may involve reactions like reductive amination, to introduce the amine group and form the final product. evitachem.com

Table 1: Mechanistic Overview of Synthesis Reactions

| Reaction Type | Starting Materials | Key Mechanistic Steps | Product |

|---|---|---|---|

| Nucleophilic Substitution | 1-Haloadamantane, 2-Aminopropane | Nucleophilic attack by amine, Leaving group departure, Deprotonation. studymind.co.uk | This compound |

| Friedel-Crafts Alkylation / Amination | Adamantane, Propylene Oxide, Aminating Agent | Formation of adamantyl carbocation, Alkylation, Reductive amination. vulcanchem.comevitachem.com | This compound |

Functional Group Transformations

The primary amine functionality of this compound is the site of several characteristic chemical reactions.

Oxidation: The primary amine group can be oxidized to a ketone, 1-(1-adamantyl)propan-2-one. A metal-free oxidation method using iodosobenzene (B1197198) diacetate (PhI(OAc)₂) and a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) provides an efficient pathway. rsc.orgrsc.org

Oxidant Activation: PhI(OAc)₂ oxidizes TEMPO to the reactive oxoammonium cation. rsc.org

Amine Adduct Formation: The nitrogen lone pair of this compound attacks the electrophilic nitrogen of the oxoammonium cation, forming an intermediate adduct. rsc.org

Proton Abstraction and Elimination: The adduct undergoes elimination through the abstraction of a proton from the carbon adjacent to the nitrogen, leading to the formation of a reactive imine intermediate. rsc.orgrsc.org

Hydrolysis: The imine intermediate is subsequently hydrolyzed by water present in the reaction mixture to yield the corresponding ketone, 1-(1-adamantyl)propan-2-one, and ammonia (B1221849). rsc.org The steric hindrance from the adamantyl group does not prevent this transformation. rsc.org

N-Alkylation and N-Acylation: As a primary amine, the compound readily participates in nucleophilic substitution reactions where the nitrogen atom attacks an electrophile.

N-Alkylation: In this reaction, the amine attacks an alkyl halide. The lone pair on the nitrogen displaces the halide, forming a C-N bond and yielding a secondary or tertiary amine, depending on the stoichiometry and reaction conditions. This reaction allows for the modification of the amine's properties by introducing different substituents. evitachem.com

N-Acylation (Amide Formation): The amine can react with acyl chlorides or anhydrides in a nucleophilic acyl substitution reaction. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form a stable amide derivative.

Table 2: Mechanistic Pathways of Functional Group Transformations

| Reaction Type | Reagents | Key Intermediates | Product |

|---|---|---|---|

| Oxidation | PhI(OAc)₂, TEMPO, H₂O | Oxoammonium cation, Imine. rsc.orgrsc.org | 1-(1-Adamantyl)propan-2-one |

| N-Alkylation | Alkyl Halide (R-X) | Quaternary ammonium salt intermediate | N-Alkyl-1-(1-adamantyl)propan-2-amine |

| N-Acylation | Acyl Chloride (RCOCl) | Tetrahedral carbonyl intermediate | N-Acyl-1-(1-adamantyl)propan-2-amine (Amide) |

Preclinical Pharmacological and Biological Activity Profiling

In Vitro Receptor Binding Affinity and Selectivity Studies

The interaction of a compound with various receptors is a key determinant of its pharmacological profile. The adamantane (B196018) scaffold is a recognized pharmacophore that can confer affinity for several receptor systems.

Sigma Receptor (σ1R, σ2R) Binding Characterization

The adamantane scaffold and its amine derivatives are considered suitable chemical moieties for binding to both σ1 and σ2 receptor subtypes. researchgate.netresearchgate.net The sigma-1 receptor (σ1R) is a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum, influencing calcium signaling and interacting with various neurotransmitter receptors. researchgate.netnih.gov Sigma-2 receptors (σ2R) are overexpressed in various tumor cells and are targets for cancer diagnostics and therapeutics. researchgate.net

While direct binding data for 1-(1-Adamantyl)propan-2-amine (B1204864) is not extensively documented in publicly available literature, studies on structurally related adamantane derivatives highlight the potential for high affinity and selectivity for sigma receptors. For instance, a series of 1-phenyl-2-cyclopropylmethylamines featuring an adamantylamino moiety demonstrated high affinity for both σ1 and σ2 binding sites. researchgate.net Specifically, the enantiomers of cis-(2-[[1-adamantyl(methyl)amino]methyl]-1-phenylcyclopropyl)methanol showed the highest affinity for both receptor subtypes in their respective series. acs.org Another study on benzo[d]thiazol-2(3H)one derivatives where a metabolically unstable azepane ring was replaced with a 1-adamantanamine moiety yielded compounds with low nanomolar affinity for the σ1R. researchgate.net These findings suggest that the adamantylpropylamine structure is a promising scaffold for sigma receptor interaction.

Table 1: Sigma Receptor Binding Affinities of Related Adamantane Derivatives

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| (-)-cis-Methyl-2-{[1-adamantyl(methyl)amino]methyl}-1-phenylcyclopropane-carboxylate | - | - | Appreciable selectivity for σ1 |

| cis-(2-{[1-Adamantyl(methyl)amino]methyl}-1-phenylcyclopropyl)methanol enantiomers | High Affinity | High Affinity | - |

| Benzo[d]thiazol-2(3H)one derivative with 1-adamantanamine (Compound 12) | 7.2 | ~440 | 61-fold |

This table presents data for structurally related compounds to illustrate the potential of the adamantane amine scaffold, as specific data for this compound was not found.

Exploration of Other Receptor System Interactions

The structural similarity of this compound to other pharmacologically active agents suggests potential interactions with other receptor systems. For example, amantadine (B194251) (1-adamantylamine) is known to have complex pharmacology, including activity as a weak NMDA receptor antagonist. While specific receptor screening data for this compound is not available, its adamantane core warrants investigation into its affinity for various central nervous system receptors.

In Vitro Functional Assays for Target Modulation

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or channel blocker at its target.

Ion Channel Blocking Efficacy in Cell-Based Systems (e.g., Influenza A M2 Proton Channel)

The adamantane scaffold is famously associated with the inhibition of the Influenza A virus M2 proton channel. wikipedia.org This viral protein is a pH-activated ion channel essential for viral replication. wikipedia.org Adamantane-based drugs, such as amantadine and rimantadine (B1662185), physically block the pore of the M2 channel, preventing proton influx and subsequent viral uncoating. wikipedia.orgbiorxiv.org The mechanism involves the adamantane cage occluding the channel's central pore, with the charged amino group mimicking a hydronium ion. biorxiv.org

Although specific IC50 values for this compound are not reported in the reviewed literature, its structural relationship to amantadine (1-adamantylamine) strongly suggests potential activity as an M2 channel inhibitor. The presence of the core adamantane and amine groups are the key pharmacophoric features for this activity.

Enzyme Inhibition Profiling (e.g., 11β-Hydroxysteroid Dehydrogenase Type 1)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a promising therapeutic target for metabolic syndrome, as it catalyzes the conversion of inactive cortisone (B1669442) to active cortisol in key metabolic tissues. nih.govnih.gov Several studies have identified adamantane-containing compounds as potent inhibitors of 11β-HSD1.

Research has shown that adamantyl ethanone (B97240) and adamantyl heterocyclic ketone derivatives can inhibit human 11β-HSD1 with IC50 values in the low nanomolar range. nih.govscienceopen.com For example, certain adamantyl ethanone derivatives demonstrated potent inhibition with IC50 values around 60 nM. nih.gov Further optimization led to adamantyl heterocyclic ketones with IC50 values below 50 nM. scienceopen.com Additionally, a series of α-sulfonamido-N-adamantanecarboxamide derivatives were synthesized, with the most potent compound exhibiting an IC50 of 8 nM against human 11β-HSD1. rsc.org It is important to note that these potent inhibitors possess different functional groups (ketones, carboxamides) compared to the simple amine of this compound. However, the consistent efficacy of the adamantane scaffold across these series suggests that adamantane-based compounds are well-suited for the 11β-HSD1 active site.

Table 2: 11β-HSD1 Inhibitory Activity of Related Adamantane Derivatives

| Compound Class | Derivative Example | Human 11β-HSD1 IC50 (nM) |

|---|---|---|

| Adamantyl Ethanone | Compound 3 (ether-linked) | ~60 |

| Adamantyl Ethanone | Compound 4 (ether-linked) | ~60 |

| Adamantyl Heterocyclic Ketone | Compound 14 (sulfone-linked) | <50 |

| α-Sulfonamido-N-adamantanecarboxamide | Compound 7j | 8 |

This table shows the inhibitory potency of various adamantane derivatives. The subject compound, this compound, is structurally distinct from these examples.

Cellular-Level Biological Responses and Phenotypes

The lipophilic nature of the adamantane group can significantly influence a compound's interaction with cells. Studies on platinum-based anticancer agents have shown that the inclusion of a 1-adamantylamine ligand markedly increases the cellular accumulation of the complex compared to cisplatin. researchgate.net This enhanced uptake is a critical factor contributing to the biological activity of these lipophilic compounds.

Furthermore, some research indicates that adamantane derivatives can induce apoptosis in cancer cells. The proposed mechanism involves interactions with cellular receptors that are responsible for regulating cell survival pathways. While specific studies on the cellular effects of this compound are lacking, the known properties of the adamantane moiety suggest that it is likely to facilitate passage through cell membranes and may exhibit distinct cellular phenotypes depending on its molecular targets.

Antiviral Activities in Cell Culture Models (e.g., Inhibition of Viral Replication)

The antiviral properties of adamantane derivatives are well-documented, with amantadine and rimantadine being early examples of successful drugs against Influenza A virus. Research has continued to explore new adamantane analogs for broader antiviral applications.

Copolymers of N-polyvinylpyrrolidone-acrylic acid modified with adamantane derivatives, such as deitiforin (B1167525) (AB-4), have demonstrated significant antiviral activity in cell cultures. These modified polymers have been shown to inhibit the replication of influenza virus, herpes virus, and even HIV, leading to a decrease in viral titers and antigen concentration. Another study synthesized various adamantane derivatives and evaluated their antiviral activity against a broad spectrum of DNA and RNA viruses. However, in this particular study, none of the tested compounds exhibited antiviral activity at concentrations that were not toxic to the cells.

More recent research has focused on the activity of adamantane derivatives against other viral pathogens. For instance, some derivatives were studied for their effects on respiratory syncytial virus (RSV) in HEp-2 cell culture, though no compounds with high antiviral properties against RSV were identified in that specific group. In contrast, certain adamantane-containing polymer preparations have shown a wide spectrum of antiviral activity, not only against influenza A and B strains but also against herpes viruses, parainfluenza viruses, and RSV, reducing the viral infection titer by more than 2.0 Ig ID50 in sensitive cell cultures.

Antimicrobial Spectrum and Potency against Microbial Strains in vitro

Adamantane derivatives have also been explored for their potential as antimicrobial agents against a variety of bacterial and fungal pathogens.

A series of novel adamantane-containing thiazole (B1198619) compounds were synthesized and showed in vitro inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. Specifically, certain (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines displayed potent broad-spectrum antibacterial activity, while others were more selective for Gram-positive bacteria. Similarly, novel naphthoquinone–thiazole hybrids incorporating an adamantane moiety exhibited antibacterial activity against Escherichia coli, Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Enterococcus hirae, and Legionella pneumophila, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL. These compounds also showed moderate antifungal activity against C. albicans.

Furthermore, a study on adamantane-linked isothiourea derivatives reported potent broad-spectrum antibacterial activity and moderate activity against Candida albicans. In another study, seventeen newly synthesized adamantane derivatives, including Schiff bases and hydrazide-hydrazones, were tested against a panel of Gram-positive and Gram-negative bacteria and fungi. Four of these derivatives demonstrated significant antibacterial potential, particularly against Gram-positive bacteria, with S. epidermidis being the most susceptible strain. Thiosemicarbazide derivatives of adamantane have also shown marked broad-spectrum antibacterial activity.

| Compound Class | Microbial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Adamantane-containing thiazoles | Gram-positive and Gram-negative bacteria, Candida albicans | Potent broad-spectrum antibacterial and antifungal activity. | |

| Naphthoquinone–thiazole hybrids with adamantane | E. coli, B. cereus, S. aureus, P. aeruginosa, E. hirae, L. pneumophila, C. albicans | Antibacterial MICs of 4–64 µg/mL; moderate antifungal activity. | |

| Adamantane-linked isothioureas | Bacteria and Candida albicans | Potent broad-spectrum antibacterial and moderate antifungal activity. | |

| Adamantane Schiff bases and hydrazide-hydrazones | Gram-positive and Gram-negative bacteria, Candida spp. | Significant antibacterial potential, especially against Gram-positive bacteria. | |

| Adamantane thiosemicarbazides | Gram-positive and Gram-negative bacteria, Candida albicans | Marked broad-spectrum antibacterial activity. |

Antiproliferative Effects in Defined Human Tumor Cell Lines

The antiproliferative activity of adamantane derivatives against various cancer cell lines is an area of active investigation. The rigid adamantane cage is often used as a scaffold to design novel anticancer agents.

In one study, libraries of adamantane derivatives were evaluated for their antiproliferative effects against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma cells (HeLa). Several compounds demonstrated notable activity against these cell lines. Another series of novel adamantane-containing thiazole compounds was assessed for antiproliferative activity against five human tumor cell lines, with some compounds showing potent inhibitory effects across all tested lines.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 1-(1-Adamantyl)propan-2-amine (B1204864). Such calculations offer a detailed understanding of the molecule's reactivity, stability, and intermolecular interaction potential. mdpi.com

The electronic reactivity of a molecule can be largely understood by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the amine group due to the lone pair of electrons on the nitrogen atom, making this region the most probable site for electrophilic attack.

The Molecular Electrostatic Potential (MEP) surface is another crucial descriptor derived from quantum chemical calculations. rsc.org It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. For this compound, the MEP surface would show a negative potential (typically colored red) around the nitrogen atom of the amine group, indicating a region of high electron density and the primary site for hydrogen bond donation. Conversely, the bulky, nonpolar adamantyl cage would be characterized by a neutral or slightly positive potential (blue/green), highlighting its lipophilic and sterically hindered nature. rsc.org

| Computational Descriptor | Significance for this compound | Predicted Location/Characteristic |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Region of electron donation; site for electrophilic attack | Localized on the nitrogen atom of the amine group |

| LUMO (Lowest Unoccupied Molecular Orbital) | Region of electron acceptance; site for nucleophilic attack | Distributed across the alkyl framework |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | Expected to be relatively large, indicating high stability |

| Molecular Electrostatic Potential (MEP) - Negative | Electron-rich region; site for hydrogen bonding | Concentrated around the amine group |

| Molecular Electrostatic Potential (MEP) - Neutral/Positive | Electron-poor or nonpolar region | Distributed across the adamantyl cage |

The pKa value is a fundamental physicochemical property that determines the ionization state of a molecule at a given pH. rowansci.com For this compound, the basicity of the primary amine group is of critical importance for its solubility, membrane permeability, and interaction with biological targets. Computational methods can predict pKa values with considerable accuracy. peerj.comyuntsg.com These approaches typically involve calculating the Gibbs free energy change for the protonation reaction in a simulated aqueous environment, often using a combination of quantum mechanics and a continuum solvation model. mdpi.compeerj.com

The predicted pKa value for the primary amine in this compound would be influenced by the electron-donating effect of the adjacent alkyl groups, which tends to increase basicity. However, the steric bulk of the adamantyl group might influence the solvation of the protonated form, modulating the final pKa value. Accurate pKa prediction is vital for understanding how the molecule will behave in a physiological environment (pH ~7.4), where it is expected to be predominantly in its protonated, cationic form. yuntsg.com

Molecular Dynamics Simulations of Ligand-Biomolecule Systems

Molecular Dynamics (MD) simulations provide a dynamic view of how this compound interacts with biological macromolecules, such as proteins or ion channels, over time. These simulations model the atomic motions of the system, offering insights into binding stability, conformational changes, and the role of the surrounding environment. nih.govresearchgate.net

Furthermore, MD simulations illuminate the flexibility of the binding site itself upon ligand binding. For instance, in studies of adamantyl amines binding to the influenza M2 proton channel, simulations have shown how the ligand's girth and length can be accommodated by subtle shifts in the positions of amino acid residues lining the channel pore. nih.govmpg.de This dynamic interplay is crucial for achieving a stable and high-affinity interaction. Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD trajectories can quantify the stability of the ligand-protein complex and the flexibility of specific protein regions, respectively. semanticscholar.org

The surrounding solvent, particularly water, plays a critical role in mediating ligand-receptor interactions. MD simulations that include explicit water molecules can capture the complex hydrogen-bonding networks and hydrophobic effects that govern the binding process. chemrxiv.org Water molecules can act as bridges, forming hydrogen bonds between the ligand and the protein, or they can be displaced from the binding site upon ligand entry, a process that is often entropically favorable. researchgate.net

Molecular Docking and Ligand-Based Virtual Screening Methodologies

Molecular docking and virtual screening are cornerstone computational techniques in drug discovery for identifying and optimizing potential inhibitors. nih.gov The adamantane (B196018) scaffold, present in this compound, is a well-known pharmacophore used in the design of various therapeutic agents, including inhibitors of the influenza M2 channel and other enzymes. nih.govmdpi.com

Molecular docking predicts the preferred binding mode of a ligand to a receptor of known three-dimensional structure. For this compound, docking studies would involve placing the molecule into a target binding site and evaluating the fit using a scoring function. Such studies could predict key interactions, such as hydrogen bonds formed by the amine group and van der Waals contacts made by the adamantyl cage. researchgate.netmdpi.com

Ligand-based virtual screening is employed when the structure of the target receptor is unknown. mdpi.com This approach uses the structure of known active compounds to build a pharmacophore model—a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. A pharmacophore model derived from adamantane-based drugs could be used to screen large chemical databases to identify novel compounds with a similar feature set and a high probability of being active at the same target. nih.govmdpi.com

| Computational Technique | Application to this compound | Key Insights Gained |

|---|---|---|

| Molecular Docking | Predicting binding pose within a known receptor site (e.g., ion channel, enzyme active site) | Identification of key interacting amino acids; prediction of binding affinity; structural basis of activity |

| Ligand-Based Virtual Screening | Using its structure to find other potential binders when the target structure is unknown | Discovery of novel chemical scaffolds with similar pharmacophoric features |

| Pharmacophore Modeling | Defining the essential 3D features (hydrophobic cage, H-bond donor) for biological activity | A model for searching large compound libraries for new potential drugs |

Prediction of Binding Poses and Orientations

Molecular docking and molecular dynamics (MD) simulations are primary computational techniques used to predict how a ligand, such as this compound, fits into the binding site of a biological target, such as an enzyme or a receptor.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to another to form a stable complex. For adamantane derivatives, docking studies are frequently used to understand their interactions with targets like the influenza A virus M2 proton channel or the sigma-2 (σ2) receptor. nih.govresearchgate.net The adamantane cage, being bulky and rigid, plays a significant role in these interactions. Its steric hindrance can help in achieving a more defined binding orientation within a receptor's active site, minimizing the number of possible conformations. nih.gov Docking studies on related adamantane compounds have shown that the adamantyl group often occupies a lipophilic pocket within the binding site, while the amine group forms crucial hydrogen bonds or ionic interactions with key residues. mdpi.com For example, in studies of adamantane-based inhibitors targeting the M2 channel, the adamantyl group is often positioned between specific residues like V27 and G34. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the stability of the predicted binding pose over time. These simulations model the movement of every atom in the system, providing a dynamic view of the ligand-receptor complex. For novel adamantane-based compounds, 50-nanosecond MD simulations have been used to confirm the stability of their binding modes within the active site of the σ2 receptor. nih.gov Such simulations help validate the interactions predicted by docking and provide insights into the flexibility of both the ligand and the protein.

A summary of computational techniques used for binding pose prediction is presented below.

| Computational Technique | Application for Adamantane Derivatives | Key Insights Provided |

| Molecular Docking | Predicts the binding orientation within a target's active site (e.g., M2 channel, σ2 receptor). | Identifies key interactions, such as hydrophobic contacts for the adamantane cage and hydrogen bonds for the amine group. nih.govmdpi.com |

| Molecular Dynamics (MD) | Assesses the stability of the docked ligand-protein complex over time. | Confirms the stability of binding poses and reveals the dynamic nature of the interactions. nih.gov |

| MM-GBSA Calculations | Calculates the relative binding free energies of ligands to refine and rank docking poses. mdpi.com | Provides a quantitative estimate of binding affinity, correlating with experimental data. mdpi.com |

Development of Pharmacophore Models and Ligand Feature Mapping

A pharmacophore model is an abstract representation of the key molecular features necessary for a ligand to be recognized by a specific biological target. These models are essential for virtual screening and designing new molecules with desired biological activity.

For ligands based on the adamantane scaffold, pharmacophore models typically highlight a combination of hydrophobic and polar features. nih.gov The development of these models is often ligand-based, derived from a set of known active compounds. A common pharmacophore model for σ2 receptor ligands, for example, includes a hydrophobic (HY) region, a positive ionizable feature, a hydrogen-bond-acceptor group, and an aromatic ring. nih.gov In the case of this compound, the key pharmacophoric features would be:

A large hydrophobic group: Provided by the rigid tricyclo[3.3.1.13,7]decane (adamantane) cage. wikipedia.orgnih.gov

A positive ionizable feature: The primary amine group, which is protonated at physiological pH.

The adamantane moiety is often considered a "lipophilic bullet" that can be added to known pharmacophores to enhance lipophilicity and stability, thereby improving pharmacokinetic properties. nih.govmdpi.com The combination of the bulky hydrocarbon cage and the amino group are considered essential co-pharmacophores for the activity of many aminoadamantanes. nih.gov Ligand feature mapping based on these models helps researchers understand why certain structural modifications lead to increased or decreased activity and guides the design of new derivatives with optimized interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis